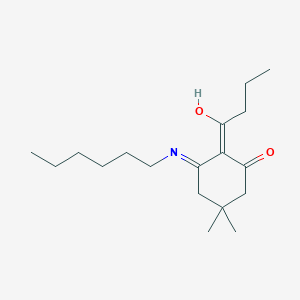![molecular formula C20H13Cl2N3O4 B6041402 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide](/img/structure/B6041402.png)
4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-chloroaniline to form an intermediate, which is then further reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted benzamides .
Aplicaciones Científicas De Investigación
4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can interfere with biological pathways by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-16-7-2-1-6-15(16)20(27)24-14-5-3-4-13(11-14)23-19(26)12-8-9-17(22)18(10-12)25(28)29/h1-11H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBZMMFKWILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(13-benzylsulfanyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B6041322.png)
![(3-(2-fluorobenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6041330.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B6041339.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
![1-cycloheptyl-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide](/img/structure/B6041351.png)
![(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6041359.png)
![N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHYLBENZOYL)UREA](/img/structure/B6041366.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![2-amino-4-(2,4-dichlorophenyl)-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)


